Einecs 241-725-4
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) 241-725-4 is a unique identifier for a chemical substance regulated under EU chemical legislation. These substances are subject to safety evaluations under frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) to address data gaps in toxicity, environmental persistence, and bioaccumulation .
Properties
CAS No. |
17736-01-5 |
|---|---|
Molecular Formula |
C18H37N.C10H23O4P C28H60NO4P |
Molecular Weight |
505.8 g/mol |
IUPAC Name |
dipentyl hydrogen phosphate;(Z)-octadec-9-en-1-amine |
InChI |
InChI=1S/C18H37N.C10H23O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-3-5-7-9-13-15(11,12)14-10-8-6-4-2/h9-10H,2-8,11-19H2,1H3;3-10H2,1-2H3,(H,11,12)/b10-9-; |
InChI Key |
KQVBOPFRMLBVAE-KVVVOXFISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCN.CCCCCOP(=O)(O)OCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCN.CCCCCOP(=O)(O)OCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Einecs 241-725-4 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts, solvents, and controlled temperatures to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety. The industrial production methods are optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Einecs 241-725-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can produce halogenated compounds.
Scientific Research Applications
Einecs 241-725-4 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical syntheses and analytical techniques.
Biology: Employed in biological assays and studies to understand cellular processes.
Medicine: Investigated for its potential therapeutic properties and used in drug development.
Industry: Utilized in the manufacturing of various industrial products, including polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Einecs 241-725-4 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in cellular functions. The exact mechanism depends on the context of its use and the specific biological or chemical system involved.
Comparison with Similar Compounds
Structural Similarity and Read-Across Approaches
The Tanimoto index , calculated using PubChem 2D fingerprints, is a key metric for identifying structurally similar compounds. Analogs are defined as chemicals with ≥70% similarity, enabling read-across predictions for uncharacterized EINECS substances. For instance, 1,387 labeled compounds from REACH Annex VI Table 3.1 were used to predict properties for 33,000 EINECS chemicals , achieving broad coverage of chemical space through similarity networks .
Functional and Toxicity-Based Comparisons
Quantitative Structure-Activity Relationship (QSAR) models leverage physicochemical properties (e.g., hydrophobicity via log Kow) to predict acute toxicity. For example:
- Organothiophosphates showed interspecies toxicity correlations, highlighting functional similarities in pesticidal activity .
Limitations in Applicability Domains
QSAR models are constrained by the chemical diversity of training datasets.
Comparative Data Tables
Table 1: Coverage of EINECS Chemicals via Read-Across Strategies
| Method | Labeled Compounds | Covered EINECS Compounds | Similarity Threshold |
|---|---|---|---|
| REACH Annex VI Analogs | 1,387 | 33,000 | ≥70% Tanimoto Index |
| QSAR (Mononitrobenzenes) | 138 | ~700 | Log Kow ranges |
Table 2: Toxicity Prediction Accuracy for EINECS Subsets
| Compound Class | Organism | Prediction Accuracy | Coverage of EINECS |
|---|---|---|---|
| Chlorinated alkanes | Fish | 85% | 0.3% |
| Organothiophosphates | Daphnids/Fish | 78% | 0.2% |
| Substituted aromatics | Tetrahymena | 65% | 0.1% |
Key Research Findings
Efficiency of Read-Across : A small subset of labeled compounds (e.g., 1,387) can predict properties for tens of thousands of EINECS substances, reducing reliance on animal testing .
Chemical Diversity Gaps: Only 54% of EINECS chemicals fall into classes amenable to QSAR modeling, with the remainder (e.g., botanical extracts) requiring novel assessment methods .
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